molecular formula C16H16Cl2F3NO3 B2771786 ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate CAS No. 478045-94-2

ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate

Cat. No.: B2771786
CAS No.: 478045-94-2
M. Wt: 398.2
InChI Key: SBLDXNXDGWMBAL-AATRIKPKSA-N
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Description

Ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate is a useful research compound. Its molecular formula is C16H16Cl2F3NO3 and its molecular weight is 398.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study on Synthesis, Characterization, and Structural Analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, provides insights into its crystalline structure and spectral identification using IR, UV, and NMR techniques. The research highlights the enamine tautomer existence and detailed bond distances, contributing to understanding the compound's molecular behavior (Johnson et al., 2006).

Novel Compounds from Natural Sources

  • Research on New Alkyl (E)-5-(Methylsulfinyl) Pent-4-Enoates from Raphanus sativus Seeds identified two new alkyl pent-4-enoates, shedding light on naturally occurring compounds with potential biological activities (Yu et al., 2020).

Enantioselective Sequential Hydrogenation

  • A study on the Highly Enantioselective Sequential Hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrates the compound's hydrogenation process and its sensitivity to reaction temperature, contributing to asymmetric synthesis strategies (Meng et al., 2008).

Molecular Docking Analyses

  • The Spectral, DFT/B3LYP, and Molecular Docking Analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate explore its theoretical calculations, molecular docking studies, and potential as a cancer treatment inhibitor, providing a bridge between synthetic chemistry and biomedical applications (Sert et al., 2020).

Ultrasonic Irradiation in Synthesis

  • Research on Efficient and Highly Regioselective Synthesis of Ethyl 1-(2,4-Dichlorophenyl)-1H-Pyrazole-3-Carboxylates under ultrasound irradiation presents a methodology to reduce reaction times significantly, highlighting the role of ultrasonic energy in enhancing chemical reactions (Machado et al., 2011).

Properties

IUPAC Name

ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2F3NO3/c1-2-25-15(24)12(7-10-3-4-11(17)8-13(10)18)14(23)5-6-22-9-16(19,20)21/h3-6,8,12,22H,2,7,9H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLDXNXDGWMBAL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C=CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C(=O)/C=C/NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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